N,N-diethyl-2-mercapto-7-methoxy-1,3-benzoxazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

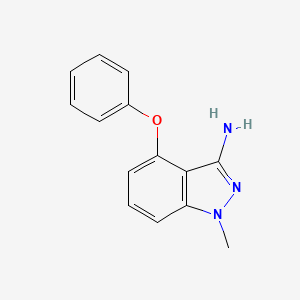

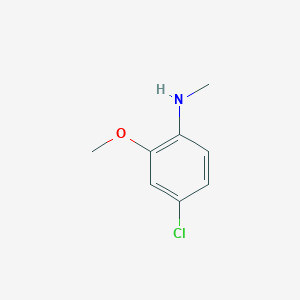

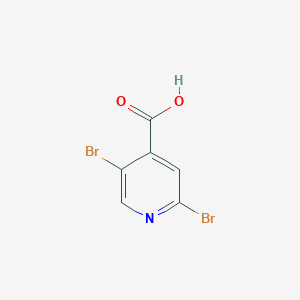

N,N-diethyl-2-mercapto-7-methoxy-1,3-benzoxazole-5-carboxamide is a compound that falls within the class of benzoxazole derivatives. These compounds are known for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The compound of interest is characterized by the presence of a benzoxazole ring, a mercapto group, and a carboxamide moiety, which are structural features that may contribute to its biological activities.

Synthesis Analysis

The synthesis of benzoxazole derivatives typically involves the reaction of substituted benzoxazoles with various secondary amines. In the context of similar compounds, the synthesis process can include the reaction of carbomethoxy benzoxazole with secondary amines to yield a series of 2-substituted-[(N,N-disubstituted)1,3-benzoxazol]-5-carboxamides derivatives . Although the specific synthesis of N,N-diethyl-2-mercapto-7-methoxy-1,3-benzoxazole-5-carboxamide is not detailed in the provided papers, it can be inferred that a similar synthetic route may be employed, involving the introduction of the diethylamine group and the mercapto moiety to the benzoxazole core.

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is characterized by the presence of a benzoxazole ring, which is a fused aromatic system combining a benzene ring with an oxazole ring. The oxazole is a five-membered heterocyclic compound containing both oxygen and nitrogen atoms. The presence of substituents such as the mercapto group and the diethylamine in the carboxamide moiety can influence the electronic distribution and the overall three-dimensional conformation of the molecule, potentially affecting its interaction with biological targets.

Chemical Reactions Analysis

Benzoxazole derivatives can undergo various chemical reactions, particularly at their functional groups. The mercapto group is known for its nucleophilic properties, which can participate in reactions such as alkylation or oxidation. The carboxamide moiety can engage in the formation of hydrogen bonds, which is significant for the biological activity of these compounds. The specific chemical reactions of N,N-diethyl-2-mercapto-7-methoxy-1,3-benzoxazole-5-carboxamide are not described in the provided papers, but it is likely that it shares similar reactivity with other benzoxazole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can affect these properties. For instance, the introduction of a methoxy group can increase the lipophilicity of the compound, potentially improving its ability to cross biological membranes. The spectral analysis, including FT-IR and 1H NMR, is commonly used to characterize these compounds and confirm their structure . The anti-inflammatory activity of these compounds has been evaluated using the carrageenan-induced rat paw edema method, indicating significant activity for some derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

- Research has explored the synthesis and properties of related compounds, such as 5-mercapto-1-methyl-1H-v-triazolo[4,5-d]pyrimidin-7(6H)-one, derived from triazoles, indicating a pathway for the synthesis of structurally related compounds (Albert & Taguchi, 1972).

- Another study described the synthesis of N10-propargylquinazoline antifolates with various substituents, including mercapto, at C2, showcasing the versatility in modifying the core structure for potential applications (Marsham et al., 1989).

Potential Therapeutic Applications

- A series of 2-substituted-[(N,N-disubstituted)1,3-benzoxazol]-5-carboxamides, similar in structure, were synthesized and showed significant anti-inflammatory activity in preclinical models (Reena et al., 2009).

- Another study reinforced these findings, demonstrating the anti-inflammatory and antioxidant activities of similar 2-Amino-N-(substituted alkyl) benzoxazole-5-carboxamides (Paralapalli et al., 2014).

Photo-Physical and Antimicrobial Properties

- Research on 2-substituted benzimidazole, benzoxazole, and benzothiazole derivatives, which are structurally related, showed unique photo-physical properties and thermal stability, indicating potential applications in material science or as fluorescence markers (Padalkar et al., 2011).

- Some novel 1,2,4-Triazole derivatives, including those with a benzoxazole moiety, exhibited antimicrobial activities, suggesting a potential role in developing new antimicrobial agents (Bektaş et al., 2007).

Synthesis and Structural Analysis

- Novel synthesis methods for benzoxazole derivatives, including those with mercapto groups, indicate the flexibility and adaptability of this chemical framework for various applications, such as in medicinal chemistry and material science (Sarangapani et al., 2008).

- The crystal structure of similar compounds, like N,N-diethyl-3-mesitylsulfonyl-1H-1,2,4-triazole-1-carboxamide, provides insights into the molecular arrangement and potential interactions, essential for drug design and material applications (Kang et al., 2015).

properties

IUPAC Name |

N,N-diethyl-7-methoxy-2-sulfanylidene-3H-1,3-benzoxazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S/c1-4-15(5-2)12(16)8-6-9-11(10(7-8)17-3)18-13(19)14-9/h6-7H,4-5H2,1-3H3,(H,14,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQZDHDANCUWPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC2=C(C(=C1)OC)OC(=S)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Diethyl-2-mercapto-7-methoxybenzo[d]oxazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

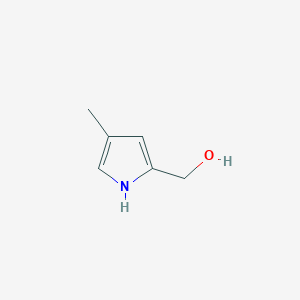

![[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1328562.png)

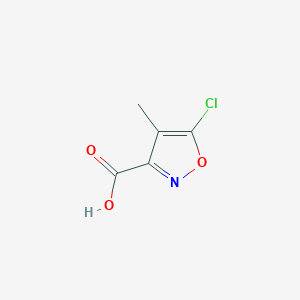

![Ethyl 3-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328568.png)

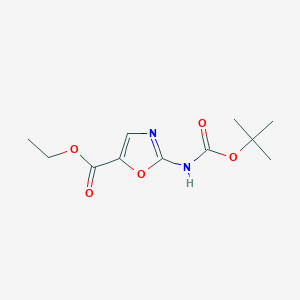

![Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328575.png)